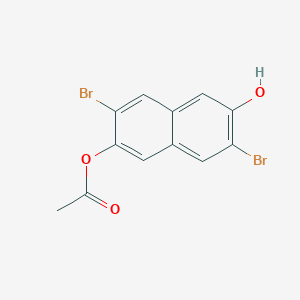

3,7-Dibromo-6-hydroxy-2-naphthyl Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,7-Dibromo-6-hydroxy-2-naphthyl Acetate” is a chemical compound with the CAS Number: 1864058-93-4 . It has a molecular weight of 360 . The IUPAC name for this compound is 3,7-dibromo-6-hydroxynaphthalen-2-yl acetate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8Br2O3/c1-6(15)17-12-5-8-2-9(13)11(16)4-7(8)3-10(12)14/h2-5,16H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“this compound” is a light yellow to brown solid . The storage temperature is +4C .科学的研究の応用

Comparative Histochemistry of Esterase Activity

A study by Pearson and Defendi (1957) explored the use of bromoindoxyl acetate and other naphthyl acetates for histochemical demonstration of esterases, revealing differences in pH optima and reaction artifacts between the compounds. This research highlights the utility of naphthyl acetate derivatives in studying enzyme activities within various tissues, with 5-bromoindoxyl acetate providing distinct advantages due to its resistance to hydrolysis and diffusion artifacts, offering a valuable tool for esterase research (Pearson & Defendi, 1957).

Nucleophilicity in Organic Synthesis

Mascarenhas (2008) conducted an experiment with organic chemistry students involving naphthyl acetate derivatives to study nucleophilicity in reactions with diazonium salts. This educational research not only demonstrates the reactivity of these compounds but also serves as a foundation for understanding electrophilic aromatic substitution reactions, indicating the potential of naphthyl acetate derivatives in synthetic organic chemistry education (Mascarenhas, 2008).

Importance of Equilibrium Fluctuations

Research by Souza and Nome (2010) on the hydrolysis of naphthoic acid derivatives underscores the significant role of equilibrium fluctuations between conformers in dictating reaction mechanisms. This study offers insights into how minor structural variations among naphthyl acetate derivatives can profoundly affect their chemical reactivity, emphasizing the importance of conformer dynamics in chemical reactions (Souza & Nome, 2010).

Hydroxyl Radical Roles in Degradation

Li and Goel (2010) investigated the role of hydroxyl radicals in the electrochemical oxidation of organic contaminants, using naphthalene as a model. This research provides a basis for understanding the interactions of naphthyl acetate derivatives in environmental degradation processes, especially in the context of pollutant breakdown in water treatment technologies (Li & Goel, 2010).

特性

IUPAC Name |

(3,7-dibromo-6-hydroxynaphthalen-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O3/c1-6(15)17-12-5-8-2-9(13)11(16)4-7(8)3-10(12)14/h2-5,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBFXRUWPRPNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC(=C(C=C2C=C1Br)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)

![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)

![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2564455.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)

![2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2564468.png)